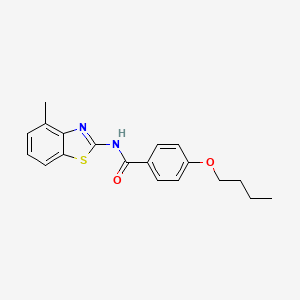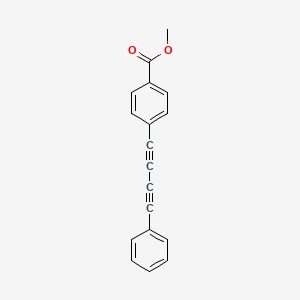
Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is a chemical compound with the molecular formula C18H12O2 . It has a molecular weight of 260.29 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate involves several steps . The process starts with the reaction of methyl 4-(bromoethynyl) benzoate with 1,4-diethinyl benzene in the presence of triphenylphosphine, copper iodide, and tris(dibenzylideneacetone)-dipalladium in DMF . The mixture is stirred at 35°C for 8 hours under nitrogen atmosphere . The resulting product is Methyl 4-(4-ethinyl-phenylbuta-1,3-diyn-1-yl)benzoate . This is then converted to Methyl 4-(4-ethinyl-phenylbuta-1,3-diyn-1-yl)benzoate acid by reaction with sodium hydroxide in a mixture of methanol and THF .Molecular Structure Analysis
The molecular structure of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate is represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 .Physical And Chemical Properties Analysis
Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate has a molecular weight of 260.29 g/mol and a molecular formula of C18H12O2 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources retrieved.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds : This study demonstrates the utilization of iron chloride hexahydrate as a catalyst for the benzylation of CH-acidic 1,3-dicarbonyl compounds, offering a cost-effective method for producing benzylated products under mild conditions. The process has relevance for synthesizing pharmacologically interesting compounds such as Phenprocoumon, highlighting its importance in medicinal chemistry (Kischel et al., 2007).
Liquid Crystal Research
- Mesophase Behavior and DFT Calculations : Research on Schiff base/ester liquid crystals with different lateral substituents examines how these modifications impact mesophase stability and behavior. Such studies are crucial for the development of new materials with tailored properties for applications in displays and sensors (Ahmed et al., 2019).
Molecular Interaction Studies
- Fluorescence Probe Properties in Micelles and Vesicles : A study on the absorption and fluorescence spectral studies of related compounds in different media provides insights into molecular interactions within micelles and vesicles. This research helps understand the localization and behavior of such molecules in varied environments, which is essential for designing effective drug delivery systems and diagnostic tools (Singh & Darshi, 2002).
Potential Pharmaceutical Applications
- Effects on Neutrophil Pro-Inflammatory Responses : Research into the effects of new benzo[c]phenanthridine and benzenoid derivatives from Zanthoxylum ailanthoides on neutrophil pro-inflammatory responses illustrates the potential of such compounds in developing anti-inflammatory drugs. Identifying compounds with potent inhibition of superoxide anion generation by human neutrophils could lead to new treatments for inflammatory diseases (Chung et al., 2013).
Direcciones Futuras
The future directions for the use of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate are not specified in the sources retrieved. Given its use in research, potential future directions could include further studies to explore its properties, reactivity, and potential applications in various fields of study .
Propiedades
IUPAC Name |
methyl 4-(4-phenylbuta-1,3-diynyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJXIAIGBRMEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)
![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)
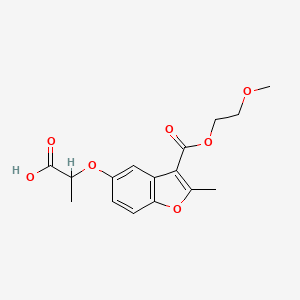

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)
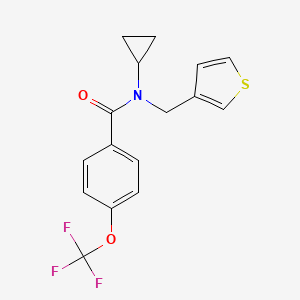
![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)
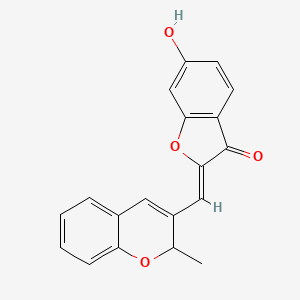

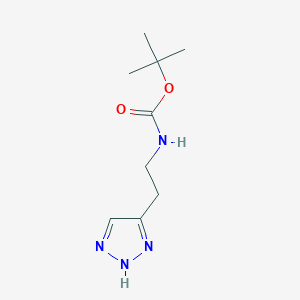
![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)
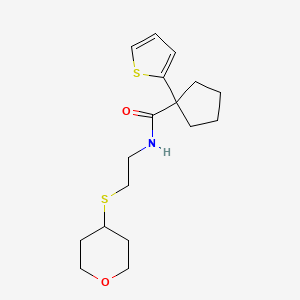
![N-(2,5-difluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961046.png)
